

Unraveling the Multifaceted GLP-1R Modulator "C16": A Technical Guide

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A Comprehensive Technical Whitepaper on the Pharmacokinetics and Pharmacodynamics of **GLP-1R Modulator C16**, Presenting Two Distinct Molecular Entities for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological profiles of two distinct entities referred to as "C16" in the context of Glucagon-Like Peptide-1 Receptor (GLP-1R) modulation. The first is a C16 fatty acid-acylated peptide, exemplified by the dual GIP/GLP-1 receptor agonist NNC0090-2746 (also known as RG7697), where the C16 moiety serves to extend the molecule's pharmacokinetic profile. The second is a small molecule allosteric modulator, identified by its CAS number 875005-43-9, which enhances the binding of endogenous ligands to the GLP-1R. This document provides a detailed overview of their respective pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in their evaluation.

Part 1: The C16-Acylated Peptide Agonist - NNC0090-2746 (RG7697)

NNC0090-2746 is a dual agonist for the GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors. The conjugation of a C16 fatty acid to the peptide backbone is a key structural modification designed to prolong its duration of action through enhanced binding to serum albumin.



Pharmacokinetics

Studies in healthy volunteers and patients with Type 2 Diabetes have elucidated the pharmacokinetic profile of NNC0090-2746. Following subcutaneous administration, the drug exhibits a pharmacokinetic profile suitable for once-daily dosing.[1][2][3][4][5]

Parameter	Value	Species	Reference
Time to Peak Concentration (Tmax)	2 - 4 hours	Human	
Half-life (t½)	19 - 25 hours	Human	
Steady State	Achieved within 1 week	Human (T2D patients)	•

Pharmacodynamics

NNC0090-2746 has demonstrated potent effects on glycemic control and insulin sensitivity.



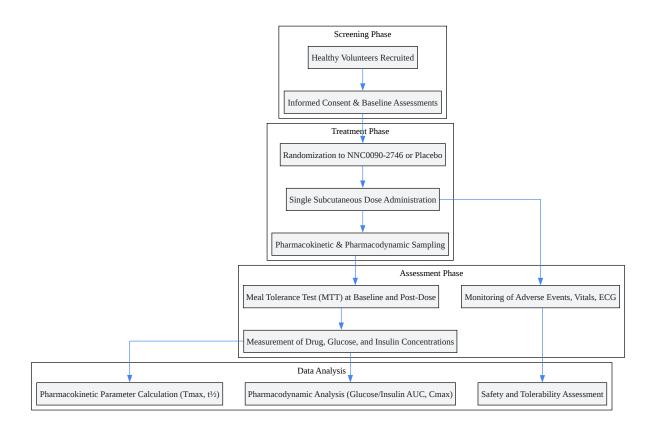
Parameter	Observation	Dose	Condition	Reference
Glucose Cmax	Reduced by 46%	≥1.8 mg	Meal Tolerance Test (Healthy Volunteers)	
Insulin Cmax	Reduced by 64%	≥1.8 mg	Meal Tolerance Test (Healthy Volunteers)	
Insulin AUC	Reduced by 51%	≥1.8 mg	Meal Tolerance Test (Healthy Volunteers)	_
Fasting & Postprandial Glucose	Meaningful reductions	≥0.75 mg	14 days treatment (T2D patients)	_
HbA1c	Numerical decrease of 0.67% vs 0.21% placebo	2.5 mg	14 days treatment (T2D patients)	_
IC50 (Glucose Reduction)	49 ng/mL	N/A	Meal Tolerance Test (Healthy Volunteers)	_
IC50 (Insulin Reduction)	24.5 ng/mL	N/A	Meal Tolerance Test (Healthy Volunteers)	

Experimental Protocols

A randomized, double-blind, placebo-controlled, dose-escalation study design is typically employed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of NNC0090-2746.

Workflow for a Single Ascending Dose Trial:





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Clinical trial workflow for NNC0090-2746.



Meal Tolerance Test (MTT) Protocol:

A standardized liquid meal is administered to subjects after an overnight fast. Blood samples are collected at predefined intervals before and after the meal to measure plasma concentrations of the drug, glucose, and insulin.

Bioanalytical Methods:

- Drug Concentration: Plasma concentrations of NNC0090-2746 are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Glucose and Insulin Measurement: Plasma glucose concentrations are measured using a validated enzymatic assay, such as the glucose oxidase method. Insulin levels are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

Part 2: The Small Molecule Allosteric Modulator - C16 (CAS 875005-43-9)

"GLP-1R modulator C16" is a small molecule that acts as a positive allosteric modulator (PAM) of the GLP-1 receptor. It enhances the binding of GLP-1 to the receptor via a transmembrane site.

Pharmacodynamics

The primary pharmacodynamic effect of C16 is the potentiation of endogenous GLP-1 activity.

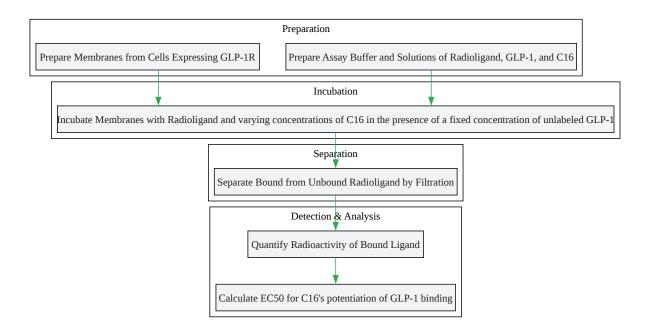
Parameter	Value	Assay	Reference
EC50 (Enhancing GLP-1 Binding)	8.43 ± 3.82 μM	Radioligand Binding Assay	

Experimental Protocols

This assay is used to determine the ability of C16 to allosterically modulate the binding of a radiolabeled ligand to the GLP-1R.

Experimental Workflow:





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Radioligand binding assay workflow.

This functional assay measures the ability of C16 to modulate GLP-1-induced intracellular cyclic adenosine monophosphate (cAMP) production, a key downstream signaling event of GLP-1R activation.

Experimental Protocol:

 Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a 96-well plate.



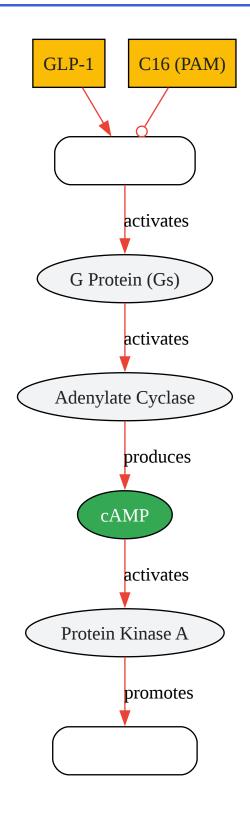




- Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Stimulation: Cells are then stimulated with a fixed, submaximal concentration of GLP-1 in the presence of varying concentrations of C16.
- Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Data Analysis: The potentiation of the GLP-1 response by C16 is quantified by determining the EC50 value from the dose-response curve.

GLP-1R Signaling Pathway:





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GLP-1R signaling pathway with C16 modulation.

Conclusion



The designation "C16" in the context of GLP-1R modulation represents two distinct approaches to enhancing GLP-1R signaling. The C16-acylated peptide, NNC0090-2746, demonstrates the utility of fatty acid modification to improve the pharmacokinetic properties of a potent dual agonist, leading to sustained glycemic control. The small molecule allosteric modulator, C16, offers an alternative strategy by potentiating the effects of the endogenous ligand, which may provide a more nuanced and physiological modulation of the receptor. This technical guide provides a foundational understanding of the pharmacokinetics, pharmacodynamics, and experimental evaluation of these two "C16" GLP-1R modulators, offering valuable insights for researchers and drug developers in the field of metabolic diseases.

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